molecular formula C23H27FN6 B12248951 3-{[4-(5-fluoro-6-phenylpyrimidin-4-yl)piperazin-1-yl]methyl}-2-methyl-4,5,6,7-tetrahydro-2H-indazole

3-{[4-(5-fluoro-6-phenylpyrimidin-4-yl)piperazin-1-yl]methyl}-2-methyl-4,5,6,7-tetrahydro-2H-indazole

Cat. No.: B12248951
M. Wt: 406.5 g/mol
InChI Key: SLQKPPIGOGZSIT-UHFFFAOYSA-N
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Description

3-{[4-(5-fluoro-6-phenylpyrimidin-4-yl)piperazin-1-yl]methyl}-2-methyl-4,5,6,7-tetrahydro-2H-indazole is a complex organic compound that features a unique combination of fluorinated pyrimidine, piperazine, and indazole moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{[4-(5-fluoro-6-phenylpyrimidin-4-yl)piperazin-1-yl]methyl}-2-methyl-4,5,6,7-tetrahydro-2H-indazole typically involves multi-step organic reactions. The process begins with the preparation of the fluorinated pyrimidine derivative, followed by the introduction of the piperazine ring through nucleophilic substitution. The final step involves the cyclization to form the indazole ring under specific conditions, such as the use of a strong base and elevated temperatures.

Industrial Production Methods

In an industrial setting, the production of this compound would require optimization of reaction conditions to ensure high yield and purity. This might involve the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the indazole moiety, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can be performed on the pyrimidine ring, potentially altering its electronic properties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce various alkyl or acyl groups.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its unique structural properties and potential as a building block for more complex molecules. Its fluorinated pyrimidine moiety is particularly valuable in the design of new materials with enhanced stability and reactivity.

Biology

Biologically, the compound is investigated for its potential as a pharmacophore in drug design. The combination of fluorine and nitrogen-containing rings can enhance the compound’s binding affinity to biological targets, making it a candidate for the development of new therapeutics.

Medicine

In medicine, research focuses on the compound’s potential as an anti-cancer agent, given its ability to interact with specific molecular targets involved in cell proliferation and apoptosis.

Industry

Industrially, the compound’s unique properties make it a candidate for use in the development of advanced materials, such as polymers and coatings, that require high thermal and chemical stability.

Mechanism of Action

The mechanism of action of 3-{[4-(5-fluoro-6-phenylpyrimidin-4-yl)piperazin-1-yl]methyl}-2-methyl-4,5,6,7-tetrahydro-2H-indazole involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorinated pyrimidine moiety can enhance binding affinity through hydrogen bonding and hydrophobic interactions, while the piperazine and indazole rings contribute to the overall stability and specificity of the compound’s binding.

Comparison with Similar Compounds

Similar Compounds

  • 3-{[4-(5-chloro-6-phenylpyrimidin-4-yl)piperazin-1-yl]methyl}-2-methyl-4,5,6,7-tetrahydro-2H-indazole
  • 3-{[4-(5-bromo-6-phenylpyrimidin-4-yl)piperazin-1-yl]methyl}-2-methyl-4,5,6,7-tetrahydro-2H-indazole

Uniqueness

The uniqueness of 3-{[4-(5-fluoro-6-phenylpyrimidin-4-yl)piperazin-1-yl]methyl}-2-methyl-4,5,6,7-tetrahydro-2H-indazole lies in its fluorinated pyrimidine moiety, which imparts distinct electronic properties and enhances its potential interactions with biological targets. This makes it a valuable compound for further research and development in various scientific fields.

Properties

Molecular Formula

C23H27FN6

Molecular Weight

406.5 g/mol

IUPAC Name

3-[[4-(5-fluoro-6-phenylpyrimidin-4-yl)piperazin-1-yl]methyl]-2-methyl-4,5,6,7-tetrahydroindazole

InChI

InChI=1S/C23H27FN6/c1-28-20(18-9-5-6-10-19(18)27-28)15-29-11-13-30(14-12-29)23-21(24)22(25-16-26-23)17-7-3-2-4-8-17/h2-4,7-8,16H,5-6,9-15H2,1H3

InChI Key

SLQKPPIGOGZSIT-UHFFFAOYSA-N

Canonical SMILES

CN1C(=C2CCCCC2=N1)CN3CCN(CC3)C4=NC=NC(=C4F)C5=CC=CC=C5

Origin of Product

United States

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